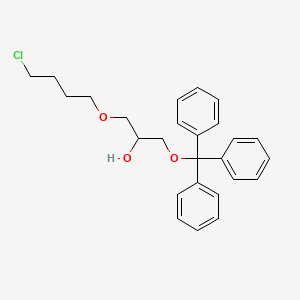
1-(4-Chlorobutoxy)-3-(triphenylmethoxy)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorobutoxy)-3-(triphenylmethoxy)propan-2-OL is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a chlorobutoxy group and a triphenylmethoxy group attached to a propan-2-OL backbone
Métodos De Preparación
The synthesis of 1-(4-Chlorobutoxy)-3-(triphenylmethoxy)propan-2-OL typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobutanol with triphenylmethanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst and a solvent such as dichloromethane. The resulting intermediate is then subjected to further reactions to introduce the propan-2-OL moiety, resulting in the final compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
1-(4-Chlorobutoxy)-3-(triphenylmethoxy)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield alcohols and alkanes.
Substitution: The chlorobutoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols. The products of these reactions include substituted amines and thiols.
Common reagents and conditions used in these reactions vary depending on the desired product and the specific reaction pathway.
Aplicaciones Científicas De Investigación
1-(4-Chlorobutoxy)-3-(triphenylmethoxy)propan-2-OL has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is used as a probe to study cellular processes and interactions. Its ability to interact with specific biomolecules makes it useful in biochemical assays.
Medicine: The compound has potential applications in drug development and pharmaceutical research. Its unique properties may contribute to the design of new therapeutic agents.
Industry: In industrial applications, the compound is used as an intermediate in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorobutoxy)-3-(triphenylmethoxy)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(4-Chlorobutoxy)-3-(triphenylmethoxy)propan-2-OL can be compared with other similar compounds, such as:
1-(4-Chlorobutoxy)-3-(phenylmethoxy)propan-2-OL: This compound has a similar structure but with a phenylmethoxy group instead of a triphenylmethoxy group. The presence of the triphenylmethoxy group in this compound contributes to its unique properties and applications.
1-(4-Chlorobutoxy)-3-(methoxy)propan-2-OL: This compound has a methoxy group instead of a triphenylmethoxy group. The triphenylmethoxy group in this compound enhances its stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
89448-63-5 |
|---|---|
Fórmula molecular |
C26H29ClO3 |
Peso molecular |
425.0 g/mol |
Nombre IUPAC |
1-(4-chlorobutoxy)-3-trityloxypropan-2-ol |
InChI |
InChI=1S/C26H29ClO3/c27-18-10-11-19-29-20-25(28)21-30-26(22-12-4-1-5-13-22,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-9,12-17,25,28H,10-11,18-21H2 |
Clave InChI |
DHBHWNWMRGKEHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(COCCCCCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


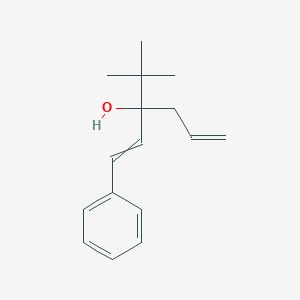

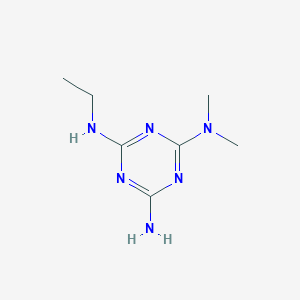
![[(7-Oxabicyclo[4.1.0]heptan-1-yl)methyl](oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14394796.png)
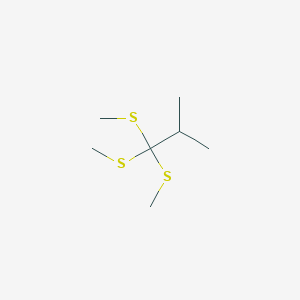
![2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile](/img/structure/B14394811.png)
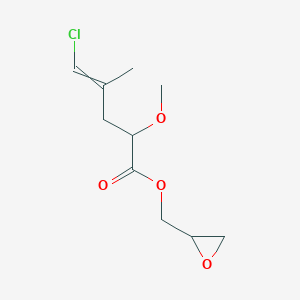
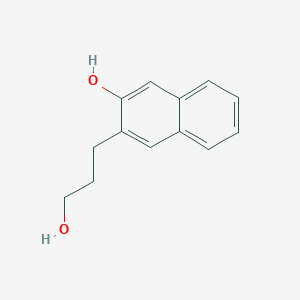
![(6-Hydroxyspiro[4.5]decan-6-yl)acetic acid](/img/structure/B14394828.png)
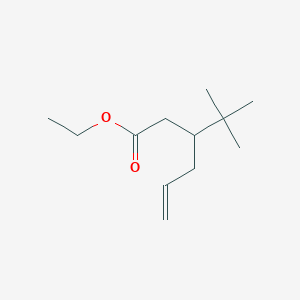
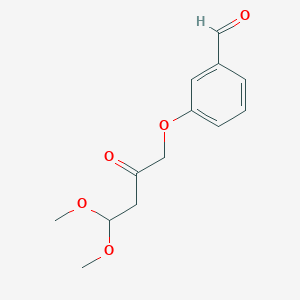
![2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene](/img/structure/B14394845.png)

![1-[(1-Amino-2-methylpropan-2-yl)amino]-3-(2-chlorophenoxy)propan-2-ol](/img/structure/B14394859.png)
